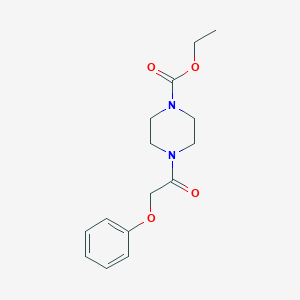![molecular formula C22H21NO B240870 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide, also known as DPAA, is a chemical compound that belongs to the class of amides. DPAA has gained significant attention in the field of scientific research due to its unique properties and potential applications.
作用机制
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's mechanism of action involves binding to sigma-1 receptors, which are located in the endoplasmic reticulum of cells. This binding results in the modulation of various signaling pathways, including calcium signaling, protein kinase C signaling, and nitric oxide signaling. This compound has been shown to enhance the activity of neurotrophic factors, such as brain-derived neurotrophic factor, which is essential for the survival and growth of neurons.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. This compound has been reported to enhance the expression of various genes involved in neuroprotection and synaptic plasticity.
实验室实验的优点和局限性
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's unique properties make it an ideal candidate for various lab experiments. Its high affinity for sigma-1 receptors and its neuroprotective effects make it an attractive compound for studying the role of sigma-1 receptors in various physiological processes. However, this compound's limited solubility in water and its potential toxicity at high doses are some of the limitations that need to be considered while conducting experiments.
未来方向
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's potential applications in the field of neuroscience are vast, and there are several future directions that can be explored. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound's neuroprotective effects and its ability to improve cognitive function make it an attractive candidate for developing novel therapies for these diseases. Another potential application of this compound is in the field of pain management. This compound's analgesic effects make it a promising compound for developing new pain medications. Further research is needed to explore these potential applications of this compound and to understand its mechanism of action in more detail.
Conclusion
This compound is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of neuroscience. Its high affinity for sigma-1 receptors and its neuroprotective effects make it an attractive compound for studying the role of sigma-1 receptors in various physiological processes. This compound's potential applications in the treatment of neurodegenerative diseases and pain management make it a promising compound for developing novel therapies. Further research is needed to explore the potential applications of this compound and to understand its mechanism of action in more detail.
合成方法
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide can be synthesized through a multistep process involving the reaction of benzophenone with ethylmagnesium bromide, followed by the reaction with 1-phenylethylamine and acetic anhydride. This method has been reported to yield this compound with a purity of more than 99%.
科学研究应用
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are known to play a crucial role in various physiological processes, including pain modulation, neuronal plasticity, and neuroprotection. This compound has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C22H21NO |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C22H21NO/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24)/t17-/m0/s1 |
InChI 键 |
ILTZASUXYCBBMI-KRWDZBQOSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
溶解度 |
8.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)


![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)